N-benzyl-N-methyl-2-phenoxyethanamine
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Overview
Description
N-benzyl-N-methyl-2-phenoxyethanamine is an organic compound with the molecular formula C16H19NO. It is a member of the phenethylamine class, which is known for its diverse range of biological activities. This compound is characterized by the presence of a benzyl group, a methyl group, and a phenoxyethanamine moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-phenoxyethanamine typically involves the reaction of benzyl chloride with N-methyl-2-phenoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-methyl-2-phenoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N-methyl-2-phenoxyethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-phenoxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, where it acts as a partial agonist. This interaction leads to the modulation of neurotransmitter release and subsequent physiological effects .
Comparison with Similar Compounds
N-benzyl-N-methyl-2-phenoxyethanamine can be compared with other similar compounds, such as:
2C-B: A phenethylamine derivative with hallucinogenic properties.
25B-NBOMe: A highly potent derivative of 2C-B with a much higher binding affinity for the 5-HT2A receptor.
25I-NBOMe: Another potent derivative with similar hallucinogenic effects
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenethylamine derivatives. Its ability to undergo various chemical reactions and its interaction with serotonin receptors make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
58929-71-8 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-phenoxyethanamine |
InChI |
InChI=1S/C16H19NO/c1-17(14-15-8-4-2-5-9-15)12-13-18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChI Key |
PDZWHGWSMGQZTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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